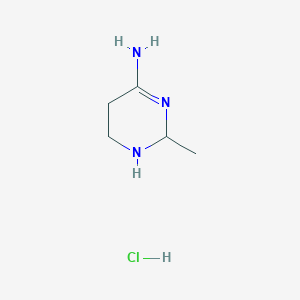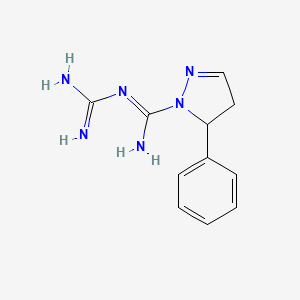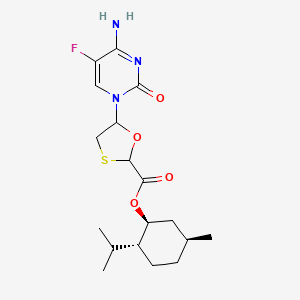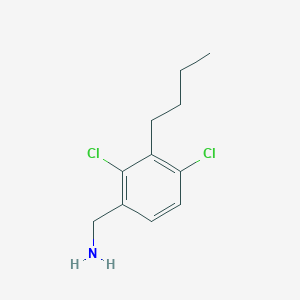
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride: is a chemical compound that belongs to the class of tetrahydropyrimidines. These compounds are characterized by a six-membered ring containing two nitrogen atoms. The hydrochloride form indicates that the compound is in its salt form, which often enhances its stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to form N-acetyl-N-methylpropanediamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired tetrahydropyrimidine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted tetrahydropyrimidine derivatives.
Scientific Research Applications
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride
- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
- (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid
Uniqueness
2-Methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt form. This gives it distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Properties
Molecular Formula |
C5H12ClN3 |
|---|---|
Molecular Weight |
149.62 g/mol |
IUPAC Name |
2-methyl-1,2,5,6-tetrahydropyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C5H11N3.ClH/c1-4-7-3-2-5(6)8-4;/h4,7H,2-3H2,1H3,(H2,6,8);1H |
InChI Key |
FZMIQHUSZKNWOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1NCCC(=N1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B12347196.png)
![7-bromo-4aH-pyrido[3,4-d]pyridazin-4-one](/img/structure/B12347212.png)

![2-[4-(2-Phenylpropan-2-yl)phenoxy]ethanamine](/img/structure/B12347233.png)




![6-iodo-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347265.png)



![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

